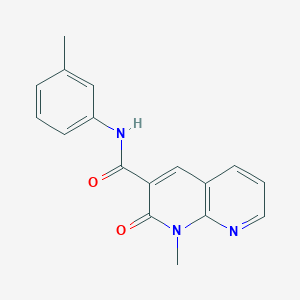![molecular formula C11H13ClO2 B3011492 2-{[1-(4-Chlorophenyl)ethoxy]methyl}oxirane CAS No. 790263-37-5](/img/structure/B3011492.png)
2-{[1-(4-Chlorophenyl)ethoxy]methyl}oxirane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "2-{[1-(4-Chlorophenyl)ethoxy]methyl}oxirane" is a type of oxirane, which is an epoxide with a three-membered cyclic ether structure. Oxiranes are known for their reactivity due to the strain in the three-membered ring, making them valuable intermediates in organic synthesis. The presence of a 4-chlorophenyl group suggests potential for interactions with various substituents and the possibility of forming stereoisomers.
Synthesis Analysis
The synthesis of oxirane derivatives can be achieved through various methods. For instance, the paper discussing the synthesis of phenylalkyloxiranecarboxylic acid derivatives indicates that substituents on the phenyl ring and the chain length are crucial for the activity of the compounds . Although the exact synthesis of "2-{[1-(4-Chlorophenyl)ethoxy]methyl}oxirane" is not detailed in the provided papers, similar compounds are synthesized and studied for their biological activities, suggesting a potential method for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of oxirane derivatives is characterized by the presence of a strained three-membered ring. The stereoselectivity observed in the formation of cage-like phosphoranes, as mentioned in the first paper, indicates that the molecular structure of oxiranes can lead to high stereoselectivity in reactions . This is also supported by the synthesis of (S)-2-[(R)-Fluoro(phenyl)methyl]oxirane, which is used as a chiral resolution reagent, demonstrating the importance of molecular structure in determining the reactivity and selectivity of oxiranes .
Chemical Reactions Analysis
Oxiranes are known to undergo various chemical reactions, primarily ring-opening reactions. The stereoselective PCO/POC-Rearrangement of P-C-Cage Phosphorane is an example of the reactivity of oxiranes, leading to the formation of regio- and stereoisomeric products . The ring-opening polymerization of a 2,3-disubstituted oxirane leading to a polyether with a carbonyl–aromatic π-stacked structure is another example of how oxiranes can be transformed into more complex molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of oxiranes are influenced by their substituents. For example, the presence of a 4-chlorophenyl group can affect the lipophilicity, reactivity, and potential biological activity of the molecule. The hypoglycemic activity of phenylalkyloxiranecarboxylic acid derivatives suggests that the physical and chemical properties of these compounds can be fine-tuned to achieve desired biological effects . The reactivity of oxiranes with oxazolidin-2-ones, leading to mixtures of isomeric products, further demonstrates the influence of substituents on the properties of oxiranes .
科学的研究の応用
Environmental Impact and Toxicity of Chlorophenol Compounds
Carcinogenic Potential and Mechanisms
Chlorophenoxy compounds like 2,4-D and MCPA have been extensively used as herbicides. Despite their widespread application, studies suggest a possible association with increased risks of lymphohematopoietic cancers, although the evidence does not support a genotoxic mode of action. Environmental exposures are considered insufficient to support a causal relationship, highlighting the need for further investigation into the interaction between genetic polymorphisms and chlorophenoxy compound exposure (Stackelberg, 2013).
Sorption to Soil and Organic Matter
Research indicates that sorption of phenoxy herbicides like 2,4-D to soil and organic matter is influenced by various soil parameters. This understanding aids in rationalizing the environmental behavior of such compounds and highlights the role of soil organic matter and iron oxides as significant sorbents for these herbicides (Werner, Garratt, & Pigott, 2012).
Ecological Risk of Organic Ultraviolet Filters
The ecological risks associated with organic ultraviolet filters, which may share structural similarities or environmental fate pathways with chlorophenyl compounds, have been assessed. These compounds exhibit toxicity in aquatic organisms and can interact with steroid receptors, DNA, or induce oxidative stress. The study underscores the importance of understanding the environmental persistence and toxicological impacts of such compounds (Carve, Nugegoda, Allinson, & Shimeta, 2020).
Safety And Hazards
The compound has been classified with the GHS07 and GHS08 pictograms, indicating that it can cause harm if swallowed, inhaled, or comes into contact with skin . It may also cause eye irritation and respiratory irritation . It is recommended to handle this compound with appropriate protective equipment and to follow safety precautions as outlined in its Material Safety Data Sheet (MSDS) .
特性
IUPAC Name |
2-[1-(4-chlorophenyl)ethoxymethyl]oxirane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO2/c1-8(13-6-11-7-14-11)9-2-4-10(12)5-3-9/h2-5,8,11H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGGQRANUJHVHLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)Cl)OCC2CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[1-(4-Chlorophenyl)ethoxy]methyl}oxirane | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

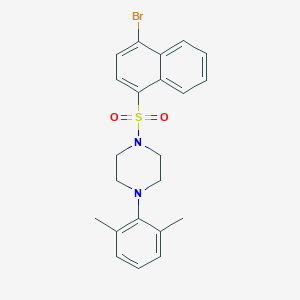
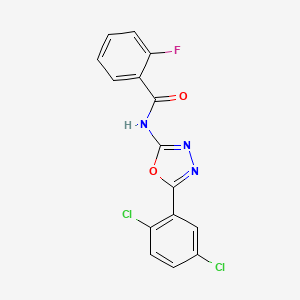
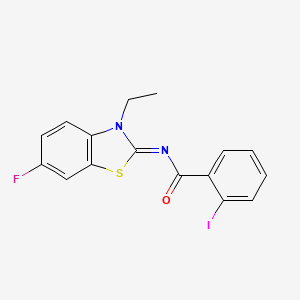

![5-amino-N-(2,4-dimethoxyphenyl)-1-{2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B3011416.png)
![6-(3-Chloro-2-methylphenyl)-2-(3-hydroxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B3011417.png)
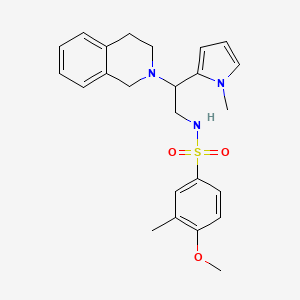
![2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B3011419.png)
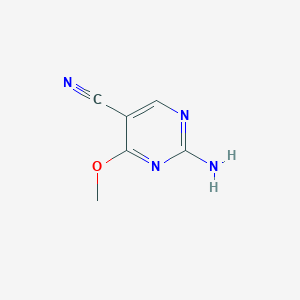
![tert-Butyl 8-amino-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B3011421.png)
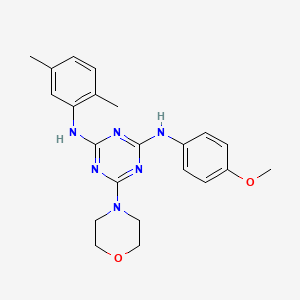
![(Z)-4-(N-cyclohexyl-N-methylsulfamoyl)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B3011423.png)
![2-[4-[4-(Dimethylamino)pyrimidin-2-yl]piperazin-1-yl]quinoline-3-carbonitrile](/img/structure/B3011428.png)
